N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic compound with a complex structure that includes a cyclohexyl group, a dimethylamino group, and a phenyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the dimethylamino and phenyl groups. The final step involves the attachment of the cyclohexyl group to the acetamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-substituted acetamides and pyrazole derivatives, such as N-cyclohexyl-2-(methylamino)acetamide and N,N-dimethylcyclohexylamine .
Uniqueness
N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-22(2)19-17(15-9-5-3-6-10-15)13-23(21-19)14-18(24)20-16-11-7-4-8-12-16/h3,5-6,9-10,13,16H,4,7-8,11-12,14H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSIBUWHXFUUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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